molecular formula C17H24NO2+ B11095512 3-[(Phenylcarbonyl)oxy]-1-propyl-1-azoniabicyclo[2.2.2]octane

3-[(Phenylcarbonyl)oxy]-1-propyl-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11095512
M. Wt: 274.4 g/mol
InChI Key: DUTZWTYVTLUFKY-UHFFFAOYSA-N
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Description

3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[222]OCTANE is a complex organic compound that belongs to the class of bicyclic compounds It features a benzoyloxy group attached to a propyl chain, which is further connected to a nitrogen-containing bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE typically involves multiple steps, starting from readily available precursors. One common approach is the quaternization of a bicyclic amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction conditions and can be scaled up to produce larger quantities of the compound. The use of automated systems and real-time monitoring can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bicyclic structure provides rigidity and stability to the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to its specific combination of a benzoyloxy group and a propyl chain attached to a nitrogen-containing bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24NO2+

Molecular Weight

274.4 g/mol

IUPAC Name

(1-propyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate

InChI

InChI=1S/C17H24NO2/c1-2-10-18-11-8-14(9-12-18)16(13-18)20-17(19)15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3/q+1

InChI Key

DUTZWTYVTLUFKY-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]12CCC(CC1)C(C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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